ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Overview
Description
Ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a useful research compound. Its molecular formula is C20H21F2N3O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.15001248 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is involved in the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry and materials science. A study by Ghaedi et al. (2015) showcased the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products via the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, highlighting its utility in preparing N-fused heterocyclic products in good yields (Ghaedi et al., 2015).
Catalysis and Organic Transformations
Compounds structurally related to this compound have been explored as ligands in metal complexes for catalytic applications. Magubane et al. (2017) investigated the orientation towards asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, demonstrating the potential of such compounds in facilitating significant organic transformations (Magubane et al., 2017).
Antioxidant Properties
Research into the antioxidant properties of phenolic compounds found in natural sources, such as Juglans regia kernels, has indicated that structurally similar compounds, including ethyl acetate derivatives, show promising DPPH scavenging activities. Zhang et al. (2009) isolated several phenolic compounds with significant antioxidant activities, suggesting a potential research avenue for exploring the antioxidant capacity of this compound and its analogs (Zhang et al., 2009).
Anticancer Activity
The synthesis of novel pyrazole-based heterocycles, including pyrazolopyridine derivatives, has been a focus of research due to their potential antitumor properties. Abdallah et al. (2017) reported the preparation of pyrazolylpyridines by reacting ethyl-3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate with various reagents, demonstrating their high activity against human hepatocellular carcinoma cell lines, which might suggest similar research applications for this compound (Abdallah et al., 2017).
Properties
IUPAC Name |
ethyl 2-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O4/c1-5-29-17(26)10-25-20-18(11(2)24-25)13(19(21)22)9-14(23-20)12-6-7-15(27-3)16(8-12)28-4/h6-9,19H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLHTJMAJAVYJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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